Ammonium gluconate

Catalog No.
S576289
CAS No.
19222-41-4
M.F
C6H12O7
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium gluconate

CAS Number

19222-41-4

Product Name

Ammonium gluconate

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1

InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.N

solubility

IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS
316 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 100 (good)

Synonyms

boron gluconate, D-gluconate, D-gluconic acid, dextronic acid, gluconate, gluconic acid, gluconic acid, (113)indium-labeled, gluconic acid, (14)C-labeled, gluconic acid, (159)dysprosium-labeled salt, gluconic acid, (99)technecium (5+) salt, gluconic acid, 1-(14)C-labeled, gluconic acid, 6-(14)C-labeled, gluconic acid, aluminum (3:1) salt, gluconic acid, ammonium salt, gluconic acid, calcium salt, gluconic acid, cesium(+3) salt, gluconic acid, cobalt (2:1) salt, gluconic acid, copper salt, gluconic acid, Fe(+2) salt, dihydrate, gluconic acid, lanthanum(+3) salt, gluconic acid, magnesium (2:1) salt, gluconic acid, manganese (2:1) salt, gluconic acid, monolithium salt, gluconic acid, monopotassium salt, gluconic acid, monosodium salt, gluconic acid, potassium salt, gluconic acid, sodium salt, gluconic acid, strontium (2:1) salt, gluconic acid, tin(+2) salt, gluconic acid, zinc salt, lithium gluconate, magnerot, magnesium gluconate, maltonic acid, manganese gluconate, pentahydroxycaproic acid, sodium gluconate, zinc gluconate

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

The exact mass of the compound Ammonium gluconate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.61 min water: 31.6 g/100 ml @ 25 °c; slightly sol in alcohol; practically insol in most organic solventsfreely sol in water; slightly sol in alc, insoluble in ether and most other organic solvents316 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 100 (good). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Gluconates - Supplementary Records. It belongs to the ontological category of gluconic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium gluconate is a highly water-soluble, biodegradable organic salt that combines the multidentate chelating power of the gluconate anion with the volatility and buffering capacity of the ammonium cation [1]. While sharing the non-toxic and sequestering traits of other gluconate salts, its defining procurement advantage is its thermal decomposition profile: it leaves zero metal ash upon heating, releasing only volatile ammonia and acting as a latent source of gluconic acid [2]. This makes it a critical precursor and process auxiliary in high-purity material synthesis, advanced electroplating, and temperature-triggered polymer curing workflows where alkali metal contamination must be strictly avoided [1].

Substituting ammonium gluconate with the more ubiquitous sodium or calcium gluconate introduces non-volatile metal cations into the process matrix [1]. In sol-gel or combustion synthesis of advanced ceramics and battery materials, residual sodium acts as a severe lattice contaminant that degrades electrochemical performance and dielectric stability [2]. Furthermore, in formulation chemistry, substituting with free gluconic acid drastically lowers ambient pH, destroying the pot-life of single-package resins [1]. Ammonium gluconate uniquely solves both issues by acting as a stable, neutral-pH solid at room temperature that cleanly volatilizes its cation during thermal processing, making generic substitution impossible for high-purity applications [2].

Elimination of Lattice Contamination in Thermal Synthesis

In the synthesis of energy storage materials such as LiFePO4 via sol-gel or combustion methods, the choice of chelating agent dictates the purity of the final crystal lattice. Ammonium gluconate decomposes entirely into volatile gases (NH3, CO2, H2O) and amorphous carbon during calcination, leaving zero alkali metal ash [1]. In contrast, using sodium gluconate as a substitute results in substantial sodium oxide/carbonate residues that permanently contaminate the cathode structure, severely impeding lithium-ion diffusion [1].

Evidence DimensionResidual alkali metal ash post-calcination (>600°C)
Target Compound Data0% Na+/Ca2+ residue (complete volatilization of cation)
Comparator Or BaselineSodium gluconate (>20% residual sodium compound ash by weight)
Quantified Difference100% elimination of alkali metal lattice contamination
ConditionsSol-gel / combustion synthesis calcination at 600-800°C

Crucial for battery and semiconductor material procurement, where trace sodium contamination leads to catastrophic electrochemical or dielectric failure.

Latent Acid Catalysis for Extended Formulation Pot-Life

Ammonium gluconate serves as a highly effective latent acid catalyst for crosslinking reactions, such as in formaldehyde-free textile finishing and polymer binder curing [1]. At ambient temperatures, formulations remain stable with an extended pot-life. Upon heating to curing temperatures (>120°C), thermal dissociation releases volatile ammonia, dropping the pH in situ as free gluconic acid is generated to catalyze the reaction. Sodium gluconate cannot function in this capacity because the sodium cation is non-volatile, while free gluconic acid causes premature crosslinking at room temperature [1].

Evidence DimensionAmbient formulation stability (pot-life) vs. Curing activation
Target Compound DataExtended ambient pot-life with rapid acid catalysis triggered at >120°C
Comparator Or BaselineFree gluconic acid (immediate pH drop causing premature curing)
Quantified DifferenceEnables single-package stable formulations that cure only upon thermal activation
ConditionsPolymer binder or textile resin curing at 120-150°C

Allows manufacturers to procure a stable, dry solid that simplifies single-pot resin formulations without sacrificing rapid high-temperature curing speeds.

High-Efficiency Electrodeposition of Crack-Free Alloys

In the electrodeposition of transition metal alloys (e.g., Ni-Mo), the plating bath requires precise pH buffering and metal chelation. Ammonium gluconate baths operating at alkaline pH (>9) achieve a high deposition current efficiency of approximately 60%, yielding smooth, compact, and crack-free alloy deposits [1]. The presence of the ammonium ion provides critical auxiliary buffering that standard sodium gluconate baths lack, resulting in deposits with superior self-passivation ability and lower corrosion rates compared to conventional plating methods [1].

Evidence DimensionDeposition current efficiency and deposit morphology
Target Compound Data~60% current efficiency; smooth, crack-free morphology
Comparator Or BaselineConventional non-ammonium complexant baths (lower efficiency, higher cracking propensity)
Quantified DifferenceSustained high efficiency (~60%) at pH >9 with enhanced corrosion resistance
ConditionsNi-Mo electrodeposition bath, pH > 9

Directly improves throughput and coating durability in industrial alloy plating while avoiding the procurement of highly toxic or unstable complexants.

High-Purity Cathode Material Synthesis (Sol-Gel/Combustion)

Because it leaves zero alkali metal ash upon thermal decomposition, ammonium gluconate is the premier choice for sol-gel and combustion synthesis of lithium iron phosphate (LiFePO4) and other advanced battery materials. It acts simultaneously as a multidentate chelator for homogeneous metal mixing and as a clean carbon source, avoiding the lattice defects caused by sodium gluconate [1].

Latent Acid Catalysis in Polymer and Textile Finishing

Ideal for single-package resin systems, pigment printing binders, and formaldehyde-free wrinkle-resistant textile treatments. The compound remains stable at room temperature but dissociates at elevated temperatures to release ammonia and active gluconic acid, driving crosslinking reactions without the premature curing associated with free acid addition [2].

Advanced Alloy Electroplating and Surface Finishing

Highly recommended for formulating alkaline electroplating baths (such as for Ni-Mo alloys) where both strong metal chelation and precise ammonium-buffered pH control are required. It enables high current efficiency and produces smooth, crack-free, highly passivated metallic coatings [3].

Physical Description

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999)
NKRA; Liquid
Colourless to light yellow, clear syrupy liquid
White solid; [Hawley]
Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline]
Solid
WHITE CRYSTALLINE POWDER.

Color/Form

NEEDLES
WHITE POWDER
NEEDLES FROM ETHANOL & ETHER
CRYSTALS

XLogP3

-3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

196.05830272 g/mol

Monoisotopic Mass

196.05830272 g/mol

Heavy Atom Count

13

Taste

MILD ACID TASTE

Density

greater than 1 at 68 °F (USCG, 1999)
1.24 @ 25 °C/4 °C
1.23 g/cm³

LogP

-1.87 (estimated)

Melting Point

131 °C
113 - 118 °C

UNII

R4R8J0Q44B

Related CAS

124423-64-9
10101-21-0 (strontium[2:1] salt)
10361-31-6 (unspecified ammonium salt)
13005-35-1 (unspecified copper salt)
14906-97-9 (unspecified hydrochloride salt)
22830-45-1 (unspecified iron(+2) salt dihydrate)
299-27-4 (mono-potassium salt)
35087-77-5 (unspecified potassium salt)
35984-19-1 (unspecified tin(+2) salt)
3632-91-5 (magnesium[2:1] salt)
527-07-1 (mono-hydrochloride salt)
60007-93-4 (aluminum[3:1] salt)
60816-70-8 (mono-lithium salt)
6485-39-8 (manganese[2:1] salt)
82139-35-3 (unspecified zinc salt)

GHS Hazard Statements

Aggregated GHS information provided by 780 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 227 of 780 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 553 of 780 companies with hazard statement code(s):;
H315 (85.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as part of electrolyte supplementation in total parenteral nutrition.

Pharmacology

Used as part of electrolyte salts to maintain cation-anion balance in solutions.
Gluconic Acid is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. Gluconic acid, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous gluconic acid solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.

Pictograms

Irritant

Irritant

Other CAS

10361-31-6
19222-41-4

Absorption Distribution and Excretion

(99)TCM-LABELED GLUCONATE WAS ACCUMULATED RELATIVELY EARLY IN THE KIDNEY, AND ESP IN THE URINARY TRACT.

Wikipedia

Gluconic_acid
Nickelocene

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Cosmetics -> Buffering; Humectant; Solvent

Methods of Manufacturing

REACTION OF GLUCONIC ACID AND ANHYDROUS AMMONIA
MAY BE PREPARED FROM GLUCOSE BY ELECTROLYTIC OXIDN IN ALKALINE MEDIUM; BY CHEM OXIDN WITH HYPOBROMITES
BY HYDROLYSIS OF ALPHA-D-GLUCOSE WITH BROMINE PLUS H2SO4; BY GAMMA-IRRADIATION OF D-GLUCOSE;
AT PRESENT PRODUCED IN COMMERCIAL QUANTITIES BY FERMENTATIVE OXIDN OF ALDEHYDE GROUP IN GLUCOSE FROM CORN USING ASPERGILLUS NIGER, ASPERGILLUS FUMARICUS, ACETOBACTER ACETI, PENICILLIUM CHRYSOGENUM, & OTHER PENICILLIA.
CANNIZZARO REACTION ON GLUCOSE UNDER ALKALINE CONDITIONS FORMS SORBITOL AND GLUCONIC ACID
For more Methods of Manufacturing (Complete) data for GLUCONIC ACID (6 total), please visit the HSDB record page.

General Manufacturing Information

Miscellaneous Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Construction
Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
D-Gluconic acid: ACTIVE
IT IS CHIEF ACID IN HONEY.

Analytic Laboratory Methods

The enzyme gluconate kinase is useful to determine gluconic acid.

Storage Conditions

MAY BE STORED IN STAINLESS STEEL DRUMS. /COMMERCIAL PRODUCT/

Stability Shelf Life

TURNS YELLOW ON EXPOSURE TO LIGHT

Dates

Last modified: 04-14-2024
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

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